![molecular formula C10H4N6O B2920207 PDK1/Akt/Flt Dual Pathway Inhibitor CAS No. 331253-86-2](/img/structure/B2920207.png)
PDK1/Akt/Flt Dual Pathway Inhibitor
描述
The compound known as PDK1/Akt/Flt Dual Pathway Inhibitor is a small molecule that primarily controls the biological activity of PDK1, Akt, and Flt pathways. This compound is used extensively in phosphorylation and dephosphorylation applications, particularly in the context of cancer research and treatment. It is known for its ability to selectively induce apoptosis in acute myelogenous leukemia cells while having minimal effects on normal cells .
作用机制
Target of Action
The primary targets of the PDK1/Akt/Flt Dual Pathway Inhibitor are PDK1 and Akt . PDK1 (Phosphoinositide-dependent kinase-1) and Akt (also known as Protein Kinase B) are pivotal enzymes in the PI3K/AKT signaling pathway, which plays a crucial role in regulating various cellular processes such as growth, survival, and metabolism .
Mode of Action
The this compound directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival .
Biochemical Pathways
The this compound affects the PI3K/AKT and Flt3/PIM signaling pathways . The dual inhibition nature against both these pathways allows effective killing of Acute Myelogenous Leukemia (AML) cells that are otherwise resistant to inhibitors that target only the PDK1/Akt pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The this compound selectively induces apoptosis in AML cells with little effect on normal CD34+ AML progenitor cells . It effectively kills AML cells, including those with wild-type Flt3, single mutant ITD/D835, and double mutant Flt3-ITD-TDK .
Action Environment
It is known that the compound should be protected from light and can be stored at temperatures between 2-8°c .
生化分析
Biochemical Properties
The PDK1/Akt/Flt Dual Pathway Inhibitor directly inhibits both PDK1 and Akt activities in a dose-dependent manner . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Cellular Effects
The this compound selectively induces apoptosis in Acute Myelogenous Leukemia (AML) cells with little effect on normal CD34+ AML progenitor cells . It has been shown to directly inhibit both PDK1 and Akt activities in in vitro kinase assays in a dose-dependent manner and block cellular phosphorylation of Akt at both Ser473 and Thr308 . The dual inhibition nature against both PDK1/Akt and Flt3/PIM signaling pathways allows effective killing of AML cells .
Molecular Mechanism
The this compound exerts its effects at the molecular level by directly inhibiting both PDK1 and Akt activities . It blocks the cellular phosphorylation of Akt at both Ser473 and Thr308 . This inhibition disrupts the PI3K/AKT pathway, thereby inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Temporal Effects in Laboratory Settings
The this compound has been shown to have a dose-dependent effect on the inhibition of PDK1 and Akt activities
Metabolic Pathways
The this compound is involved in the PI3K/AKT pathway. It disrupts this pathway by inhibiting the downstream signaling that leads to uncontrolled cell growth and survival.
Subcellular Localization
The this compound functions at the inner surface of the cell membrane . It is recruited to this location through phosphatidylinositide (PtdIns) phosphate-mediated recruitment . Ptdins and membrane localization are not required for AKT phosphorylation and activation, but rather serve to induce a functional physical interaction between PDK1 and AKT .
准备方法
The synthetic route for PDK1/Akt/Flt Dual Pathway Inhibitor involves the preparation of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one and 10H-Indeno[2,1-e]tetrazolo[1,5-b][1,2,4]triazin-10-one. The reaction conditions typically involve the use of dimethyl sulfoxide as a solvent, with the compound being stored at temperatures between 2-8°C and protected from light
化学反应分析
PDK1/Akt/Flt Dual Pathway Inhibitor undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
The PDK1/Akt/Flt Dual Pathway Inhibitor is a small molecule primarily used in phosphorylation and dephosphorylation applications . It functions by controlling the biological activity of PDK1/Akt/Flt . Research indicates its potential in cancer therapy due to its inhibitory effects on key signaling pathways .
Inhibition of Key Pathways
- PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial in various cellular processes and is often abnormally activated in cancers, contributing to tumor development and progression . Inhibitors targeting this pathway can block survival pathways in cancer cells .
- PDK1/AKT and FLT3 : KP372-1, which contains the this compound, inhibits pathways critical for acute myelogenous leukemia (AML) survival, including PDK1/AKT and Fms-like tyrosine kinase 3 (FLT3) . It directly inhibits the kinase activity of AKT, PDK1, and FLT3 in a concentration-dependent manner .
** ضدCancer Therapy**
- Leukemia Treatment: The inhibitor has shown promise in treating acute myelogenous leukemia (AML) by inducing apoptosis and decreasing the colony-forming ability of primary AML samples .
- Overcoming Drug Resistance: Targeting the PI3K/Akt signaling pathway can overcome drug resistance in cancer therapy . The dysregulation of PI3K/Akt signaling plays a significant role in cancer drug resistance .
- Rhabdomyosarcoma (RMS) Treatment: The PDK-1/AKT pathway is activated in RMS and may play an important role in RMS survival . OSU-03012, a small molecule compound, inhibits cell viability and induces apoptosis in ARMS and ERMS cell lines with elevated phospho-AKT levels, while having minimal effect on normal human cells .
Combination Therapies
- Enhanced Cytotoxicity : The dual-pathway inhibitor PDK1/AKT/FLT showed significant effects in colorectal cancer stem cell lines when combined with other treatments .
- Immunotherapy Sensitization : Combining PI3K pathway inhibitors with immune checkpoint inhibitors may offer a more effective therapeutic strategy by addressing immune resistance .
Other Applications
- Phosphorylation and Dephosphorylation Studies : Primarily used for studying phosphorylation and dephosphorylation processes .
- Packaged Under Inert Gas and Cell Permeable .
While specific, detailed case studies were not available in the search results, the following summarizes research findings that suggest potential clinical applications:
- Acute Myelogenous Leukemia (AML) : KP372-1 induced pronounced apoptosis in AML cell lines and primary samples, irrespective of their FLT3 status, suggesting its potential as a therapeutic agent for AML .
- Rhabdomyosarcoma (RMS) : Studies showed that OSU-03012 inhibits cell viability and induces apoptosis in ARMS and ERMS cell lines, indicating that the PDK-1/AKT pathway may be an attractive therapeutic target for cancer intervention in RMS .
- Colorectal Cancer : The dual-pathway inhibitor PDK1/AKT/FLT showed significant effects in colorectal cancer stem cell lines, suggesting its utility in combinatorial treatment strategies for colorectal cancer .
相似化合物的比较
PDK1/Akt/Flt Dual Pathway Inhibitor is unique in its ability to inhibit multiple pathways simultaneously. Similar compounds include:
Cdk4 Inhibitor III: Primarily targets cyclin-dependent kinase 4.
Dihydrotanshinone I: Inhibits various kinases and has antiviral properties.
Ro 08-2750: Known for its protease inhibition activity.
Beta-lapachone: Exhibits anticancer properties through different mechanisms
These compounds differ in their specific targets and mechanisms of action, highlighting the unique multi-target inhibition capability of this compound.
生物活性
The PDK1/Akt/Flt Dual Pathway Inhibitor, identified by its CAS number 331253-86-2, is a small molecule that plays a crucial role in cancer biology by modulating key signaling pathways involved in cell growth, survival, and apoptosis. This compound primarily targets the PDK1 (Phosphoinositide-dependent protein kinase 1), Akt (Protein Kinase B), and Flt3 (Fms-like tyrosine kinase 3) pathways, making it a significant focus of research in oncology, particularly for treatments related to acute myelogenous leukemia (AML).
Target Pathways
The primary targets of the this compound include:
- PDK1 : Acts as a master regulator in the PI3K/Akt signaling pathway.
- Akt : Promotes cell survival and proliferation through phosphorylation of various substrates.
- Flt3 : A receptor tyrosine kinase implicated in hematopoietic cell survival.
Mode of Action
This inhibitor functions by:
- Inhibiting PDK1 and Akt : It directly inhibits the activities of both kinases in a dose-dependent manner, thereby blocking their downstream signaling effects.
- Inducing Apoptosis : The compound selectively induces apoptosis in AML cells while sparing normal CD34+ progenitor cells, demonstrating its potential for targeted cancer therapy .
Cellular Effects
Research indicates that the this compound effectively disrupts the PI3K/Akt pathway, which is crucial for cancer cell survival. By inhibiting this pathway, the compound reduces cell proliferation and induces apoptosis specifically in cancer cells. Notably, it has been shown to have minimal effects on normal hematopoietic cells, highlighting its selective toxicity .
Case Studies and Research Findings
Several studies have explored the efficacy of this inhibitor:
-
Acute Myelogenous Leukemia (AML) :
- In vitro studies demonstrated that the dual inhibition of PDK1 and Akt leads to significant cytotoxic effects on AML cells. The inhibitor was effective against both wild-type and mutant forms of Flt3, which are often associated with treatment resistance .
- A study found that combining this inhibitor with other chemotherapeutics enhanced overall cytotoxicity against AML cell lines .
- Colorectal Cancer Stem Cells (CRC-SC) :
Pharmacokinetics
The pharmacokinetic profile of the this compound indicates that it is stable under controlled conditions but should be protected from light and stored at temperatures between 2-8°C to maintain its efficacy .
属性
IUPAC Name |
10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANHMGWPXVBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。